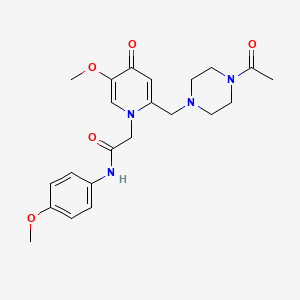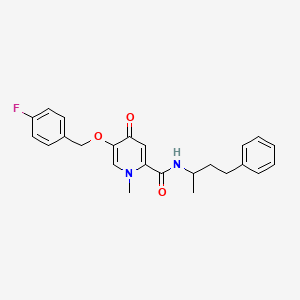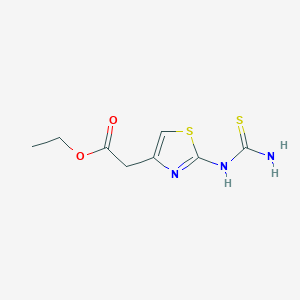
methyl N-methyl-2-pyridin-4-ylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-methyl-2-pyridin-4-ylalaninate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Methyl N-methyl-2-pyridin-4-ylalaninate has been found to have potential applications in various scientific research fields. One of the primary applications is in medicinal chemistry, where it is being investigated for its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a useful treatment for various diseases.
Mecanismo De Acción
The mechanism of action of Methyl N-methyl-2-pyridin-4-ylalaninate is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in inflammation and oxidative stress. This inhibition leads to a reduction in the production of reactive oxygen species and inflammatory cytokines, which can help to reduce tissue damage and inflammation.
Biochemical and Physiological Effects:
Methyl N-methyl-2-pyridin-4-ylalaninate has been found to have several biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and brain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Methyl N-methyl-2-pyridin-4-ylalaninate in lab experiments is its reliability and purity. The synthesis method has been optimized for maximum yield and purity, which makes it a reliable source of this compound. However, one of the limitations is the lack of understanding of its mechanism of action. This makes it difficult to design experiments that can fully investigate its potential applications.
Direcciones Futuras
There are several future directions for research on Methyl N-methyl-2-pyridin-4-ylalaninate. One area of research is in the development of this compound as a therapeutic agent for various diseases. Another area of research is in the investigation of its mechanism of action, which could lead to a better understanding of its potential applications. Additionally, future research could investigate the safety and toxicity of this compound, which would be important for its potential use in humans.
Conclusion:
Methyl N-methyl-2-pyridin-4-ylalaninate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized for maximum yield and purity, making it a reliable source of this compound. While the mechanism of action is not fully understood, it has been found to have unique biochemical and physiological effects. Future research could investigate its potential as a therapeutic agent, its mechanism of action, and its safety and toxicity.
Métodos De Síntesis
Methyl N-methyl-2-pyridin-4-ylalaninate is synthesized through a specific method that involves the reaction of N-methyl-2-pyridin-4-ylalanine with methyl iodide. The reaction takes place in the presence of a base and a solvent, which allows for the formation of the desired compound. This synthesis method has been optimized for maximum yield and purity, making it a reliable method for the production of this compound.
Propiedades
IUPAC Name |
methyl 2-(methylamino)-2-pyridin-4-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(11-2,9(13)14-3)8-4-6-12-7-5-8/h4-7,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFVMLQQGCEDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(=O)OC)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-methyl-2-pyridin-4-ylalaninate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2952259.png)


![(E)-N'-methoxy-N-{7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2952263.png)

![2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-5-fluorophenyl]propanamide](/img/structure/B2952265.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate](/img/structure/B2952267.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2952268.png)





